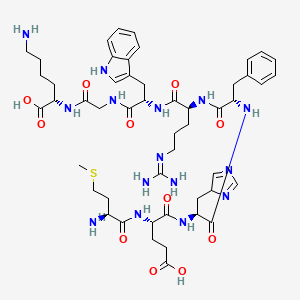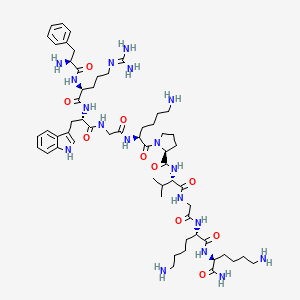
2-((2-Amino-4-tiazolyl)methyl)isothiouronium dichloride
説明
“2-((2-Amino-4-tiazolyl)methyl)isothiouronium dichloride” is a compound that includes elements of 2-Aminothiazole and Isothiouronium . 2-Aminothiazole is a heterocyclic amine featuring a thiazole core and can also be considered a cyclic isothiourea . Isothiouronium is a functional group with the formula [RSC(NH2)2]+ (R = alkyl, aryl) and is the acid salt of isothiourea .
Synthesis Analysis
2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . Isothiouronium salts are typically prepared by alkylation of thiourea .Molecular Structure Analysis
The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied by matrix isolation FTIR spectroscopy and DFT calculations .Chemical Reactions Analysis
Isothiouronium salts undergo hydrolysis to give thiols . Isothiouronium salts in which the sulfur has been alkylated, such as S-methylisothiourea hemisulfate, will convert amines into guanidinium groups .科学的研究の応用
Antitumor and Antifilarial Applications
- Synthesis and Antitumor Activity : A study by Kumar et al. (1993) involved the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from 2-amino-4-(chloromethyl)thiazole. This compound demonstrated significant cytotoxic activity against L1210 leukemic cells, suggesting potential for antitumor applications. Additionally, it showed notable in vivo antifilarial activity, making it a candidate for treating filarial infections (Kumar et al., 1993).
Chemical Synthesis and Structural Studies
Isothioureas and Ureas from Chiral Amino Acids : Padilla-Martínez et al. (2019) explored the functionalization of 2-aminobenzothiazole with SMe-isothiourea, urea, and methylamide groups derived from chiral amino acids. This methodology highlights the potential for creating benzothiazole derivatives with coordination sites and hydrogen bonding groups, which could be significant in various chemical syntheses (Padilla-Martínez et al., 2019).
Synthesis of Amino Amide Salts : Avila-Montiel et al. (2015) conducted a study on the synthesis of amino amides derived from 2-(aminomethyl)benzimidazole and α-amino acids. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (Avila-Montiel et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : A study by Yüce et al. (2014) investigated the use of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution. The findings demonstrated that this compound effectively inhibits corrosion, suggesting its potential application in industrial settings to protect metal surfaces (Yüce et al., 2014).
Fluorescent Probes for Bio-imaging
- Fluorescent Probe for Hypochlorous Acid : Zhao et al. (2017) developed a compound as a fluorescent probe for hypochlorous acid. This probe showed high selectivity and sensitivity, making it useful for bio-imaging in living cells, particularly for imaging exogenous hypochlorous acid (Zhao et al., 2017).
Explosives and Energetic Materials
- Nitrogen-rich Salts as Secondary Explosives : Fendt et al. (2011) synthesized nitrogen-rich salts of 2-methyl-5-nitraminotetrazole, demonstrating their potential as secondary explosives with low sensitivities. This research contributes to the development of safer energetic materials (Fendt et al., 2011).
将来の方向性
特性
IUPAC Name |
(2-amino-1,3-thiazol-4-yl)methyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S2.2ClH/c6-4(7)10-1-3-2-11-5(8)9-3;;/h2H,1H2,(H3,6,7)(H2,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXIDRZYQYPNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CSC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20166-91-0 (Parent) | |
| Record name | AG 307 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020167220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
261.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamimidothioic acid, (2-amino-4-thiazolyl)methyl ester, dihydrochloride | |
CAS RN |
20167-22-0 | |
| Record name | AG 307 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020167220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-AMINO-1,3-THIAZOL-4-YL)METHYL IMIDOTHIOCARBAMATE DIHYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)







